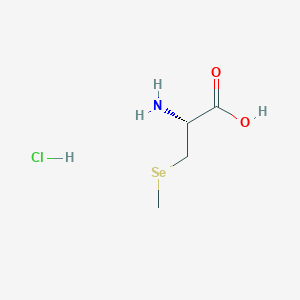

Se-(Metil)selenocisteína clorhidrato

Descripción general

Descripción

El hidrocloruro de Se-(metil)selenocisteína es un derivado de aminoácido que contiene selenio. Es un producto metilado de la selenocisteína, que es catalizado por la selenocisteína metiltransferasa en ciertas plantas como Astragalus bisulcatus . Este compuesto ha ganado atención debido a sus potenciales propiedades quimiopreventivas y su papel en varios procesos biológicos .

Aplicaciones Científicas De Investigación

El hidrocloruro de Se-(metil)selenocisteína tiene una amplia gama de aplicaciones de investigación científica:

Biología: Se estudió su papel en la regulación redox celular y la inducción de la apoptosis.

Medicina: Se investigaron sus propiedades quimiopreventivas, particularmente en el cáncer de mama.

Industria: Se utiliza en el desarrollo de suplementos de selenio y como componente en varios ensayos bioquímicos.

Mecanismo De Acción

El hidrocloruro de Se-(metil)selenocisteína ejerce sus efectos a través de varios mecanismos:

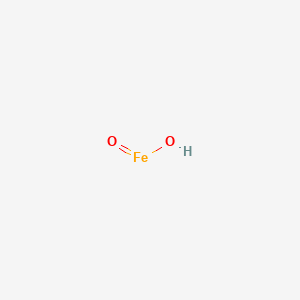

Vía de señalización Akt/GSK3β: Activa la vía de señalización Akt/GSK3β, lo que lleva a la regulación positiva de las proteínas de unión estrecha e inhibición de la ferroptosis.

Inducción de la apoptosis: El compuesto induce la apoptosis en las células cancerosas al alterar el estado redox y desencadenar el estrés oxidativo.

Protección de la barrera hematoencefálica: Se ha demostrado que protege la barrera hematoencefálica en modelos de accidente cerebrovascular isquémico al mantener la integridad de la barrera y reducir el volumen del infarto cerebral.

Análisis Bioquímico

Biochemical Properties

Se-(Methyl)selenocysteine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with selenocysteine methyltransferase, an enzyme that catalyzes its formation . The nature of these interactions involves the transfer of a methyl group from the enzyme to selenocysteine, resulting in the formation of Se-(Methyl)selenocysteine hydrochloride .

Cellular Effects

Se-(Methyl)selenocysteine hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to alter the redox status of cells and trigger cellular apoptosis . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to block cell cycle progression and proliferation of premalignant mammary lesions .

Molecular Mechanism

The mechanism of action of Se-(Methyl)selenocysteine hydrochloride at the molecular level is quite complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to enhance the production of methlylselenol in vivo, which in turn alters the redox status of cells and triggers cellular apoptosis .

Temporal Effects in Laboratory Settings

The effects of Se-(Methyl)selenocysteine hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Se-(Methyl)selenocysteine hydrochloride vary with different dosages in animal models . For instance, it has been shown to have an additive effect on irinotecan-induced tumor growth reduction in a FaDu mouse xenograft model when administered at a dose of 5 µg/animal per day .

Metabolic Pathways

Se-(Methyl)selenocysteine hydrochloride is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide .

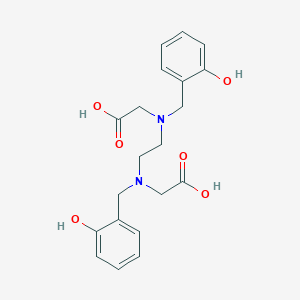

Transport and Distribution

The transport and distribution of Se-(Methyl)selenocysteine hydrochloride within cells and tissues are complex processes that involve various transporters or binding proteins

Métodos De Preparación

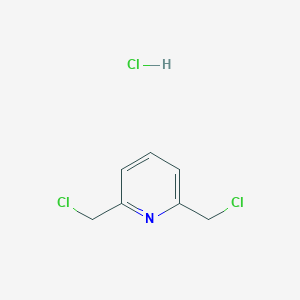

Rutas sintéticas y condiciones de reacción

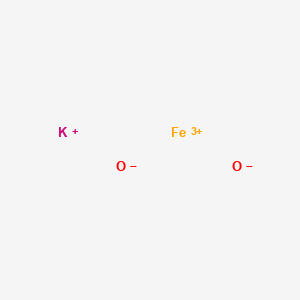

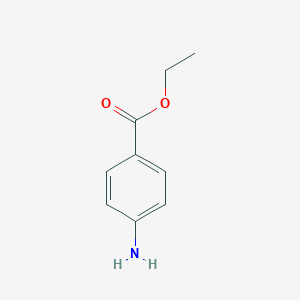

El hidrocloruro de Se-(metil)selenocisteína se puede sintetizar mediante la reacción de derivados de cloroalanina con metilselenol o sus sales . El proceso implica la generación de metilselenuro de sodio, que luego se hace reaccionar con éster metílico de L-cloroalanina clorhidrato, clorhidrato de L-cloroalanina o L-cloroalanina para producir Se-(metil)selenocisteína .

Métodos de producción industrial

La producción industrial del hidrocloruro de Se-(metil)selenocisteína sigue rutas sintéticas similares pero a mayor escala. El proceso está diseñado para ser eficiente y escalable, asegurando altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de Se-(metil)selenocisteína sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno para oxidar el hidrocloruro de Se-(metil)selenocisteína.

Reducción: Los agentes reductores como el borohidruro de sodio pueden reducir el compuesto.

Sustitución: Se pueden utilizar agentes halogenantes para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de selenóxido, mientras que la reducción puede producir compuestos de selenol .

Comparación Con Compuestos Similares

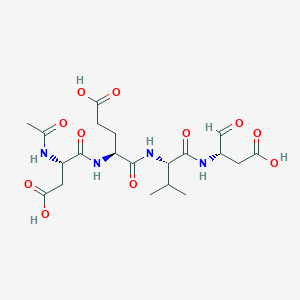

El hidrocloruro de Se-(metil)selenocisteína es único en comparación con otros compuestos que contienen selenio debido a su metilación específica y su actividad biológica. Los compuestos similares incluyen:

Seleno-L-cistina: Otro aminoácido que contiene selenio con diferentes propiedades biológicas.

Seleno-L-metionina: Un análogo de selenio de la metionina, utilizado como suplemento dietético.

Dihidrocloruro de selenocistamina: Un compuesto de selenio con actividades químicas y biológicas distintas.

El hidrocloruro de Se-(metil)selenocisteína se destaca por sus potentes propiedades quimiopreventivas y su capacidad para modular varias vías celulares .

Propiedades

IUPAC Name |

(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVTFHGWJDSDV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474695 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863394-07-4 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

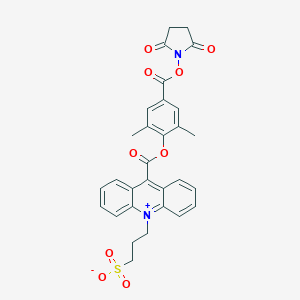

Feasible Synthetic Routes

Q1: What is the significance of studying the impact of different selenium species, including Se-(Methyl)selenocysteine hydrochloride, on Cochlodinium polykrikoides?

A1: Cochlodinium polykrikoides is a marine dinoflagellate known to form harmful algal blooms (HABs). Understanding how different forms of selenium, an essential trace element, influence its growth is crucial. This knowledge can shed light on the factors contributing to HAB formation and potentially inform strategies for mitigating their negative ecological and economic impacts.

Q2: Why might high concentrations of Se-(Methyl)selenocysteine hydrochloride be inhibitory to Cochlodinium polykrikoides growth?

A2: While the exact mechanisms require further investigation, high concentrations of selenium species, in general, can lead to cellular stress and toxicity in various organisms. This toxicity may arise from disrupting normal metabolic processes or causing oxidative damage within the cells of Cochlodinium polykrikoides.

Q3: What are the implications of these findings regarding oil spills and Cochlodinium polykrikoides blooms?

A: Oil spills can release various selenium species into the marine environment. The study suggests that oil spills, while initially possibly inhibiting Cochlodinium polykrikoides growth due to the sudden influx of selenium, could ultimately provide a long-term source of this nutrient, potentially contributing to future bloom events. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)